5Z,7E-Dodecadienyl acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78350-11-5 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
[(5Z,7E)-dodeca-5,7-dienyl] acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-9H,3-5,10-13H2,1-2H3/b7-6+,9-8- |
InChI Key |
LILNZTGQAGPWKK-MUIOLIGRSA-N |
SMILES |
CCCCC=CC=CCCCCOC(=O)C |
Isomeric SMILES |
CCCC/C=C/C=C\CCCCOC(=O)C |
Canonical SMILES |
CCCCC=CC=CCCCCOC(=O)C |
Synonyms |
(E,Z)-5,7-Dodecadien-1-ol Acetate; (5Z,7E)-5,7-Dodecadien-1-ol Acetate |
Origin of Product |
United States |
Biological Occurrence and Interspecific Variation
Identification in Female Glandular Secretions of Specific Lepidopteran Species
The identification of (5Z,7E)-dodecadienyl acetate (B1210297) in the pheromone glands of female moths has been accomplished through detailed chemical analysis, including gas chromatography coupled with mass spectrometry (GC-MS) and electroantennographic detection (GC-EAD).
(5Z,7E)-5,7-dodecadien-1-yl acetate has been identified as a key component of the sex pheromone of the female Chinese Pine Caterpillar Moth, Dendrolimus tabulaeformis. nih.govnih.govplos.org Analyses of pheromone gland extracts and headspace collections have confirmed its presence. nih.govplos.orgplos.org This compound is one of five that elicit a response from the antennae of male moths. nih.govnih.gov
The sex pheromone produced by females of the Masson pine moth, Dendrolimus punctatus, also contains (5Z,7E)-dodeca-5,7-dien-1-yl acetate. researchgate.netpherobase.comtandfonline.com It is one of several components identified in the female's pheromone blend. researchgate.net
Research has identified a 5,7-dodecadienyl acetate isomer as a sex pheromone component for the Lackey Moth, Malacosoma neustria. pherobase.commdpi.com Sources specify the isomer as (E,Z)-5,7-dodecadienyl acetate (E5Z7-12Ac). europa.eu
Pheromone Component Identification in Select Lepidopteran Species
| Species | Common Name | Compound Identified | Citation |
|---|---|---|---|
| Dendrolimus tabulaeformis | Chinese Pine Caterpillar Moth | (5Z,7E)-5,7-dodecadien-1-yl acetate | nih.govnih.govplos.org |
| Dendrolimus punctatus | Masson Pine Moth | (5Z,7E)-dodeca-5,7-dien-1-yl acetate | researchgate.netpherobase.comtandfonline.com |
| Malacosoma neustria | Lackey Moth | (E,Z)-5,7-dodecadienyl acetate | pherobase.comeuropa.eu |
Isomeric Specificity and Species-Differentiating Roles within the 5,7-Dodecadienyl Acetate Class
The specificity of the pheromone signal in the genus Dendrolimus is highly dependent on the geometry of the double bonds in the C12 5,7-diene chain. plos.org Most identified sex pheromones in this genus consist of isomers of (5Z,7E)-dodecadien-1-ol and their corresponding acetates or propionates. plos.orgplos.org For instance, while D. tabulaeformis and D. punctatus utilize (5Z,7E) isomers, another species, Dendrolimus houi, uses (5E,7Z)-dodecadien-1-ol, the corresponding acetate, and an aldehyde as its primary pheromone components. plos.orgresearchgate.net This difference in isomerization is a key factor in preventing inter-species mating and ensuring reproductive isolation. plos.org
Male moths demonstrate a high degree of discrimination for the correct isomeric blend. Studies on tortricid moths suggest that male moths can distinguish between acetate isomers with greater precision than the analogous alcohol forms, which enhances the specificity of communication signals using acetate blends. nih.govresearchgate.net Deviations from the optimal ratio of pheromone components can lead to a significant decrease in the response of male moths. nih.govnih.gov
Co-occurrence with Related Pheromone Components (e.g., Dodecadienols, Propionates)
(5Z,7E)-Dodecadienyl acetate rarely acts alone; it is typically part of a multi-component blend that includes other related compounds which synergize the attractive signal.
In Dendrolimus tabulaeformis, the pheromone blend includes (5Z,7E)-5,7-dodecadien-1-ol (Z5,E7-12:OH) and (5Z,7E)-5,7-dodecadien-1-yl propionate (B1217596) (Z5,E7-12:OPr). nih.govnih.govplos.org The optimal blend for attracting males was found to be a specific ratio of these three compounds. nih.govnih.gov Two other identified compounds, (Z)-5-dodecenyl acetate (Z5-12:OAc) and (Z)-5-dodecenyl alcohol (Z5-12:OH), did not affect the behavioral response when added to the primary three-component blend. nih.govnih.gov
For Dendrolimus punctatus, the female-produced pheromone includes (5Z,7E)-dodeca-5,7-dien-1-ol and (5Z,7E)-dodeca-5,7-dien-1-yl propionate, in addition to the acetate. researchgate.nettandfonline.com
Co-occurring Pheromone Components with (5Z,7E)-Dodecadienyl Acetate
| Species | Co-occurring Components | Citation |
|---|---|---|
| Dendrolimus tabulaeformis | (5Z,7E)-5,7-dodecadien-1-ol (Z5,E7-12:OH) (5Z,7E)-5,7-dodecadien-1-yl propionate (Z5,E7-12:OPr) (Z)-5-dodecenyl acetate (Z5-12:OAc) (Z)-5-dodecenyl alcohol (Z5-12:OH) | nih.govnih.govplos.org |
| Dendrolimus punctatus | (5Z,7E)-dodeca-5,7-dien-1-ol (5Z,7E)-dodeca-5,7-dien-1-yl propionate (Z)-dodec-5-en-1-ol (Z)-dodec-5-en-1-yl acetate | researchgate.nettandfonline.com |
Biosynthesis and Enzymatic Pathways
Proposed Biosynthetic Routes for Dodecadienyl Acetates in Lepidoptera
The biosynthesis of conjugated dodecadienyl acetates, such as the (5Z,7E)-isomer, is a multi-step process that has been elucidated through labeling studies and the characterization of key enzymes. While variations exist between species, a general pathway has been proposed.
For instance, in the plusiine moth Thysanoplusia intermixta, the biosynthesis of the related (5E,7Z)-5,7-dodecadienyl acetate (B1210297) begins with a C16 acyl intermediate. nih.govresearchgate.net This precursor undergoes a series of enzymatic modifications, including desaturation, chain-shortening, a second desaturation to form the conjugated diene system, reduction, and finally, acetylation. nih.govresearchgate.net In Dendrolimus punctatus, the pathway leading to (5Z,7E)-dodecadienyl acetate is similarly complex, potentially involving multiple alternative routes and enzymes with unique specificities. researchgate.net
Fatty acyl-CoA desaturases (FADs) are crucial enzymes that introduce double bonds at specific positions in the fatty acyl chain, representing a key source of structural diversity in moth pheromones. pnas.orgtandfonline.com In the biosynthesis of many dodecadienyl acetates, a Δ11-desaturase often catalyzes the first unsaturation step. researchgate.net
In the pine caterpillar moth, Dendrolimus punctatus, the biosynthesis of its diene pheromone components involves desaturases with unusual catalytic properties. researchgate.net Research has identified both Δ9 and Δ11 desaturases that can act on various saturated fatty acid precursors to produce monounsaturated intermediates. researchgate.net Functional expression of two different Δ11-desaturase genes from this species, Dpu-Delta11(1)-APSQ and Dpu-Delta11(2)-LPAE, showed they could produce unsaturated fatty acyls that serve as precursors for the final pheromone components. researchgate.net One of these, when acting on a (Z)-7-tetradecenoic acyl substrate, formed a (Z7,E9)-tetradecadienoic acyl, which can be chain-shortened to the (Z5,E7)-dodecadienoic precursor. researchgate.net This demonstrates the complex and sometimes multi-functional nature of desaturases in creating conjugated diene systems.
The biosynthesis of the related (E,Z)-7,9-dodecadienyl acetate in the European grapevine moth, Lobesia botrana, also highlights the critical role of desaturases. The pathway involves an initial Δ11 desaturation followed by chain shortening. A subsequent, and still elusive, Δ7 desaturase is then required to introduce the second double bond to create the conjugated 7,9-diene system. d-nb.infonih.gov
Following the initial desaturation, the fatty acyl chain is often shortened, typically from a C16 or C14 precursor to the C12 length required for dodecadienyl acetates. This process occurs through a limited number of β-oxidation cycles. nih.govoup.com
Acyl-CoA oxidases (ACOs) are key enzymes that catalyze the first step in the β-oxidation cycle. oup.comnih.gov Their substrate specificity can determine the number of shortening cycles a fatty acid undergoes. oup.com In the case of Lobesia botrana, two specific acyl-CoA oxidase genes, Lbo_31670 and Lbo_49602, have been identified and functionally characterized. These enzymes are proposed to be responsible for the chain shortening of (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid, a crucial intermediate in the pheromone's biosynthesis. d-nb.infonih.govoup.com The high substrate specificity of the enzymes involved in β-oxidation is critical; for example, studies in Thysanoplusia intermixta showed that a (Z)-10-hexadecenoic acid precursor was not converted, indicating the enzyme's stringency. nih.gov
The final steps in the biosynthetic pathway involve the modification of the carboxyl group of the fatty acyl-CoA precursor. tandfonline.comfrontiersin.org First, a fatty acyl reductase (FAR) reduces the fatty acyl-CoA to its corresponding alcohol. bohrium.compnas.org These pheromone gland-specific FARs (pgFARs) are part of a unique gene subfamily in Lepidoptera and can exhibit broad substrate ranges, allowing them to act on multiple precursors to produce the different alcohol components of a complex pheromone blend. pnas.org
Following reduction, the fatty alcohol is esterified by an acetyl-CoA-dependent acetyltransferase (ACT) to form the final acetate ester pheromone. researchgate.netfrontiersin.org The enzymes responsible for reduction and acetylation in Thysanoplusia intermixta have been noted to have low substrate specificity, being able to act on various dodecenoic acid isomers. nih.gov
| Enzyme Class | Specific Enzyme/Gene Example | Function | Species Example | Reference |
|---|---|---|---|---|
| Fatty Acyl Desaturase (FAD) | Δ11-desaturase, Δ9-desaturase | Introduces double bonds in fatty acyl chains. | Dendrolimus punctatus | researchgate.net |
| Acyl-CoA Oxidase (ACO) | Lbo_31670, Lbo_49602 | Catalyzes the first step of β-oxidation for chain shortening. | Lobesia botrana | d-nb.infonih.gov |
| Fatty Acyl Reductase (FAR) | pgFAR | Reduces fatty acyl-CoA to a fatty alcohol. | Yponomeuta spp. | pnas.org |
| Acetyltransferase (ACT) | Not yet specifically identified in many moths | Converts fatty alcohol to acetate ester. | Lepidoptera | frontiersin.org |
Genetic Regulation of Pheromone Biosynthesis
The precise production of species-specific pheromone blends is tightly regulated at the genetic level. The identification and functional analysis of the genes encoding the biosynthetic enzymes are fundamental to understanding this regulation.
Transcriptomic Analysis of Pheromone Glands
High-throughput RNA sequencing (RNA-Seq) of female pheromone glands has become a powerful tool for discovering candidate genes involved in pheromone biosynthesis. d-nb.infolu.se By comparing the gene expression profiles of pheromone glands with other tissues or with glands at different developmental stages, researchers can identify genes that are highly or specifically expressed during pheromonogenesis. nih.govnih.govmdpi.com
For example, a transcriptomic analysis of the pheromone glands of Lobesia botrana led to the identification of 41 candidate genes potentially involved in producing its pheromone. d-nb.infonih.gov This list included 17 fatty acyl desaturases, 13 fatty acyl reductases, and 3 acyl-CoA oxidases, providing a rich pool of candidates for further functional studies. d-nb.infonih.gov Similarly, transcriptome studies in Dendrolimus species have been instrumental in building a complete profile of genes related to olfactory recognition and pheromone biosynthesis, revealing the molecular basis for differences between species. nih.govnih.govresearchgate.net
In Vivo Labeling Experiments for Pathway Elucidation
The elucidation of biosynthetic pathways for insect pheromones, including (5Z,7E)-dodecadienyl acetate, heavily relies on in vivo labeling experiments. slu.se This technique involves applying isotopically labeled precursor molecules to the female moth's pheromone gland and subsequently analyzing the pheromone components and their intermediates to trace the metabolic route. slu.selu.se By identifying which labeled precursors are incorporated into the final pheromone, researchers can deduce the sequence of enzymatic reactions, such as desaturation and chain shortening. slu.selu.se
A demonstrative example of this methodology is the investigation into the biosynthesis of the related compound (E,Z)-7,9-dodecadienyl acetate in the European grapevine moth, Lobesia botrana. d-nb.inforesearchgate.netresearchgate.net In these studies, various deuterium-labeled fatty acids were topically applied to the pheromone glands. The incorporation of deuterium (B1214612) into the final pheromone and its precursors was then tracked using gas chromatography-mass spectrometry (GC-MS). d-nb.info
The results from these experiments demonstrated that the biosynthetic pathway begins with a C14 saturated fatty acid, tetradecanoic acid, which undergoes Δ11 desaturation. d-nb.inforesearchgate.netnih.gov The resulting (Z)-11-tetradecenoic acid is then chain-shortened to (Z)-9-dodecenoic acid, which is finally desaturated by a Δ7 desaturase to form the diene precursor, followed by reduction and acetylation. d-nb.inforesearchgate.netresearchgate.net
Table 1: Example of Labeled Precursor Application in Lobesia botrana Pheromone Biosynthesis
| Labeled Precursor Applied | Key Intermediate/Product Analyzed for Label Incorporation | Finding | Reference |
|---|---|---|---|
| D₃-Tetradecanoic acid (D₃-14:Acid) | (E,Z)-7,9-dodecadienyl acetate | Deuterium label was incorporated, confirming it as a starting precursor. | d-nb.info |
| D₅-(Z)-11-Tetradecenoic acid (D₅-Z11–14:acid) | (E,Z)-7,9-dodecadienyl acetate | Deuterium label was incorporated, identifying it as a key intermediate. | d-nb.info |
| D₃-(Z)-9-Dodecenoic acid (D₃-Z9–12:acid) | (E,Z)-7,9-dodecadienyl acetate | Deuterium label was incorporated, confirming it as the direct precursor to the final desaturation step. | d-nb.info |
While direct labeling experiments for (5Z,7E)-dodecadienyl acetate are less detailed in the literature, research on the pine caterpillar moth, Dendrolimus punctatus, which produces the alcohol precursor (Z5,E7)-dodecadienol, has elucidated a complex pathway through molecular cloning and functional characterization of the involved enzymes. researchgate.net This research suggests a pathway where a (Z)-11 desaturation of stearic acid occurs, followed by chain shortening to a (Z)-5-dodecenoic acyl precursor. researchgate.net A separate, concurrent pathway involving different desaturases is thought to produce the final diene structure. researchgate.net
Challenges in Identifying Specific Enzymes (e.g., Elusive Δ7 Desaturase)
A significant hurdle in fully mapping out pheromone biosynthetic pathways is the identification and functional characterization of the specific enzymes involved, particularly the desaturases responsible for introducing double bonds at specific positions. d-nb.inforesearchgate.net These enzymes often exhibit high specificity and can have unconventional properties, making them difficult to isolate and study. researchgate.netpnas.org
A prominent example of this challenge is the "elusive Δ7 desaturase" required for the biosynthesis of (E,Z)-7,9-dodecadienyl acetate in Lobesia botrana. d-nb.inforesearchgate.netresearchgate.net Despite sequencing the pheromone gland transcriptome and identifying 41 candidate genes, including 17 fatty acyl desaturases, researchers were unable to identify the gene encoding the enzyme that introduces the E7 double bond. d-nb.inforesearchgate.netnih.gov Even after functional assays of all 17 candidate desaturases in both yeast and insect cell heterologous expression systems, the specific Δ7 desaturase could not be verified, highlighting the limitations of current functional characterization techniques. d-nb.inforesearchgate.net
The investigation into the biosynthesis of the (5Z,7E)-dodecadienol pheromone in Dendrolimus punctatus reveals another layer of complexity. researchgate.net Here, the challenge lies not in a missing enzyme but in the unusual and multifunctional nature of the identified desaturases. researchgate.net For instance:
One desaturase, Dpu-Δ11(1)-APSQ , demonstrated unusual Δ8 desaturation activity but also catalyzed the formation of a diene intermediate when supplied with a specific precursor, (Z)-9-hexadecenoic acyl. researchgate.net
Another enzyme, Dpu-Δ9-KPSE , showed typical Δ9 desaturase activity but could also produce E9 isomers and, crucially, converted (Z)-7-tetradecenoic acyl into a dienoic fatty acid that could be shortened to the final pheromone precursor. researchgate.net
This discovery of bifunctional desaturases, where a single enzyme can perform multiple catalytic steps, complicates the straightforward assignment of one enzyme to one reaction. researchgate.netpnas.org It underscores that the evolution of pheromone biosynthesis has led to enzymes with novel and combined functionalities, making their identification and the precise elucidation of their roles a significant scientific challenge. researchgate.netnih.gov Difficulties in heterologous expression systems, where the cellular environment may lack necessary co-factors or substrates, further compound the problem of functionally characterizing these unique enzymes. lu.se
Ecological and Behavioral Functions in Pheromone Systems
Role as a Sex Attractant in Male Lepidoptera
(5Z,7E)-Dodecadienyl acetate (B1210297) is a well-established sex attractant for males of various Lepidoptera species. researchgate.net Female moths release this volatile compound to signal their readiness to mate, and males, equipped with highly sensitive antennal receptors, can detect these chemical cues over long distances. researchgate.netfrontiersin.org This compound is a primary component of the sex pheromone blend for several economically important pest species, including the Masson pine moth (Dendrolimus punctatus) and the Chinese pine caterpillar moth (Dendrolimus tabulaeformis). jst.go.jpnih.gov In these species, (5Z,7E)-dodecadienyl acetate is a critical element in initiating the mating sequence, guiding males towards a receptive female.
The sex pheromones of at least seven Dendrolimus species have been identified, with six of them utilizing isomers of (5Z,7E)-dodecadien-1-ol and its derivatives, such as acetates, propionates, or aldehydes. nih.gov This highlights the central role of the (5Z,7E)-dodecadienyl structure in the chemical communication of this genus.
Modulation of Male Upwind Flight and Source Contact
The influence of (5Z,7E)-dodecadienyl acetate extends beyond simple long-range attraction. It plays a critical role in modulating the male's upwind flight pattern and ensuring successful contact with the pheromone source, which is the calling female. For instance, in Dendrolimus tabulaeformis, a combination of (5Z,7E)-dodecadienyl acetate and (5Z,7E)-5,7-dodecadien-1-ol in a 1:1 ratio is sufficient to induce flight in males. plos.orgresearchgate.net However, for optimal upwind flight and successful source contact, the presence of a minor component, (5Z,7E)-5,7-dodecadien-1-yl propionate (B1217596), is essential. nih.govplos.orgresearchgate.net This demonstrates that while (5Z,7E)-dodecadienyl acetate is a primary attractant, its function is finely tuned by the presence and proportion of other compounds in the pheromone blend.
Significance of Pheromone Blend Ratios for Optimal Behavioral Response
The effectiveness of a pheromone signal is not solely dependent on the presence of specific compounds but also on their relative ratios within the blend. plos.org This specificity is crucial for ensuring that only males of the same species are attracted, thus maintaining reproductive isolation.
Behavioral Discrimination of Incomplete and Aberrant Blends
Male moths exhibit strong behavioral discrimination against incomplete or incorrectly proportioned pheromone blends. nih.gov Studies on D. tabulaeformis have shown that deviations from the optimal ratio of pheromone components lead to a significant decrease in male response. nih.govplos.org This precise discrimination suggests that the biosynthesis of pheromone components in females is a tightly regulated process to produce the species-specific signal. nih.gov
Mechanisms of Mating Disruption in Pest Management Contexts (Academic Principles)
The potent attractive properties of (5Z,7E)-dodecadienyl acetate and related compounds have been harnessed for pest management through a technique called mating disruption. annualreviews.org This environmentally friendly approach involves permeating the atmosphere of a crop with synthetic pheromones, which interferes with the ability of male moths to locate females. annualreviews.orgmdpi.com
The primary mechanisms by which mating disruption is thought to operate include:
Competitive Attraction (False-trail Following): A high concentration of synthetic pheromone creates numerous false trails, leading males away from calling females. oup.com
Sensory Adaptation and Habituation: Continuous exposure to the pheromone can cause the male's antennal receptors to become less sensitive (adaptation) or the central nervous system to cease responding (habituation), rendering them unable to detect the subtle plumes released by females. annualreviews.orgresearchgate.net
Camouflage: The high background concentration of the synthetic pheromone can mask the female's natural pheromone plume, making it difficult for the male to distinguish the signal from the noise. annualreviews.orgoup.com
Successful mating disruption has been achieved for various pests, such as the European grapevine moth (Lobesia botrana), using dispensers that release (E,Z)-7,9-dodecadienyl acetate. mdpi.comnih.gov
Interspecific Chemical Communication and Reproductive Isolation
The specificity of pheromone blends plays a vital role in preventing interbreeding between closely related species that may share common pheromone components. plos.org Different species often utilize the same set of compounds but in distinct, species-specific ratios. For example, Dendrolimus punctatus, D. spectabilis, and D. tabulaeformis all share the same three primary pheromone components, including (5Z,7E)-dodecadienyl acetate, but the differences in their blend ratios are critical for maintaining separate communication channels. plos.org
In some instances, a compound that is part of one species' pheromone blend can act as an antagonist or inhibitor for a closely related species, further reinforcing reproductive isolation. researchgate.net This chemical-based reproductive isolation is a fundamental aspect of speciation in many moth species. The interaction between sex pheromones and host plant volatiles can also contribute to creating species-specific communication channels. nih.gov
Neuroethological Investigations of Olfactory Processing
Peripheral Olfactory Reception
The initial detection of (5Z,7E)-dodecadienyl acetate (B1210297) occurs at the periphery, specifically within the antennae of the male moth. Specialized olfactory sensory neurons (OSNs) housed within sensilla on the antennae are responsible for converting the chemical signal into an electrical one.
Electroantennographic Detection (EAD) Studies
In the Chinese pine caterpillar moth, Dendrolimus tabulaeformis, coupled gas chromatography-electroantennographic detection (GC-EAD) analyses of female pheromone gland extracts revealed that (5Z,7E)-dodecadienyl acetate (Z5,E7-12:OAc) consistently elicits strong antennal responses in males. nih.govnih.gov Alongside other compounds like (5Z,7E)-5,7-dodecadien-1-ol (Z5,E7-12:OH) and (5Z,7E)-5,7-dodecadien-1-yl propionate (B1217596) (Z5,E7-12:OPr), Z5,E7-12:OAc is a crucial component of the female sex pheromone blend. nih.govnih.gov Similar EAD activity for Z5,E7-12:OAc has been observed in other Dendrolimus species, highlighting its conserved role within the genus. plos.org
Table 1: EAD-active compounds identified in Dendrolimus tabulaeformis
| Compound | Abbreviation | EAD Activity |
| (5Z,7E)-5,7-dodecadien-1-yl acetate | Z5,E7-12:OAc | Strong |
| (5Z,7E)-5,7-dodecadien-1-ol | Z5,E7-12:OH | Strong |
| (5Z,7E)-5,7-dodecadien-1-yl propionate | Z5,E7-12:OPr | Moderate |
| (Z)-5-dodecenyl acetate | Z5-12:OAc | Weak |
| (Z)-5-dodecenyl alcohol | Z5-12:OH | Weak |
Data compiled from research on Dendrolimus tabulaeformis. nih.govnih.gov
Olfactory Receptor Neuron Specificity to 5Z,7E-Dodecadienyl Acetate and its Stereoisomers
While EAD provides a global overview of antennal responses, single-sensillum recording (SSR) allows for the investigation of individual olfactory receptor neuron (ORN) specificity. In moths, pheromone-sensitive ORNs are typically housed in long sensilla trichodea and exhibit a high degree of specificity to particular pheromone components. nih.gov
Studies on various moth species have demonstrated that specific ORNs are tuned to detect distinct components of a pheromone blend. For instance, in the turnip moth, Agrotis segetum, separate ORNs are tuned to (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate. plos.org While direct SSR studies specifically targeting (5Z,7E)-dodecadienyl acetate are not extensively detailed in the provided information, the general principle of dedicated ORNs for each pheromone component is well-established. nih.govplos.org It is highly probable that a specific class of ORNs in male Dendrolimus moths is narrowly tuned to (5Z,7E)-dodecadienyl acetate.
Furthermore, the stereochemistry of the molecule is critical. Male antennae of D. tabulaeformis respond to the (5Z,7E)-isomer of the conjugated dienes, while other isomers are not detected in the gland extracts and likely elicit weaker or no response from the specific ORNs. nih.gov This high degree of specificity ensures that males are attracted to conspecific females and not to females of other species that might use different isomers.
Central Olfactory Processing in the Antennal Lobe
The olfactory information, encoded as electrical signals by the ORNs, is transmitted via their axons to the primary olfactory center in the insect brain, the antennal lobe (AL). The AL is composed of distinct spherical neuropils called glomeruli, where the axons of ORNs that express the same type of olfactory receptor converge.
Macroglomerular Complex (MGC) Activation Patterns
In male moths, a specialized region of the AL known as the macroglomerular complex (MGC) is dedicated to processing sex pheromone information. nih.gov The MGC is typically composed of several large, identifiable glomeruli, each receiving input from ORNs tuned to a specific component of the pheromone blend. researchgate.netpnas.org
While specific mapping of the glomerulus activated by (5Z,7E)-dodecadienyl acetate in Dendrolimus species is not available in the provided results, studies on other moths provide a framework for understanding this process. For example, in Agrotis ipsilon, the main pheromone component, (Z)-7-dodecenyl acetate, activates the largest glomerulus of the MGC, the cumulus. plos.org It is plausible that in Dendrolimus moths, (5Z,7E)-dodecadienyl acetate, as a major pheromone component, also activates a prominent and identifiable glomerulus within the MGC. The precise spatial activation pattern of different glomeruli within the MGC in response to the full pheromone blend allows the male to distinguish the correct ratio of components, which is often crucial for initiating upwind flight. nih.gov
Integration of Pheromone and Host Plant Volatile Cues
In their natural environment, moths are exposed to a complex mixture of odors, including both sex pheromones and volatile compounds released from host plants. There is growing evidence that the processing of these two classes of olfactory cues is not entirely segregated and that interactions occur within the antennal lobe. mdpi.comfrontiersin.org
In some moth species, host plant volatiles can enhance the male's response to the sex pheromone. frontiersin.org This integration can occur at the level of the MGC, where projection neurons (PNs), the output neurons of the AL, can show synergistic or inhibitory responses to blends of pheromones and plant volatiles. frontiersin.org While specific studies on the integration of (5Z,7E)-dodecadienyl acetate and host plant volatiles in Dendrolimus are limited in the provided information, research on other moths suggests that the MGC is a key site for this integration. The co-processing of social and environmental cues likely allows the male moth to locate potential mates in the context of a suitable habitat for its offspring.
Descending Neural Pathways and Behavioral Output
The processed olfactory information from the antennal lobe is relayed by projection neurons to higher brain centers, such as the mushroom bodies and the lateral protocerebrum, for further integration and decision-making. frontiersin.org Ultimately, this neural processing leads to a specific behavioral output.
In the case of (5Z,7E)-dodecadienyl acetate, its detection in the correct blend and ratio triggers a stereotyped sequence of behaviors in male Dendrolimus moths. Behavioral assays with D. tabulaeformis have shown that a three-component blend containing (5Z,7E)-dodecadienyl acetate, (5Z,7E)-5,7-dodecadien-1-ol, and (5Z,7E)-5,7-dodecadien-1-yl propionate is essential for optimal upwind flight and source contact. nih.govnih.gov Deviations from the natural ratio of these components significantly reduce the male's attraction. nih.gov
The neural pathway from the higher brain centers to the motor neurons that control flight muscles is complex. Descending interneurons carry the command signals that initiate and sustain upwind flight towards the pheromone source. The precise identity and function of the descending neurons specifically activated by the perception of (5Z,7E)-dodecadienyl acetate have yet to be fully elucidated, but they are the final link in the chain from chemical signal to behavioral action.
Table 2: Behavioral Responses of Male Dendrolimus tabulaeformis to Pheromone Blends
| Pheromone Blend | Taking Flight | Upwind Flight | Source Contact |
| Z5,E7-12:OAc + Z5,E7-12:OH | High | Low | Low |
| Z5,E7-12:OAc + Z5,E7-12:OH + Z5,E7-12:OPr (optimal ratio) | High | High | High |
| Z5,E7-12:OAc + Z5,E7-12:OH + Z5,E7-12:OPr (suboptimal ratio) | High | Moderate | Low |
This table represents a qualitative summary based on behavioral assays. nih.govnih.govresearchgate.net
Advanced Chemical Synthesis Strategies for Research Applications
Stereoselective Synthesis of 5Z,7E-Dodecadienyl Acetate (B1210297) and its Isomers
The synthesis of (5Z,7E)-dodecadienyl acetate, a component of the sex pheromone for several lepidopteran species, requires precise control over the geometry of the two double bonds to ensure biological activity. tandfonline.com Researchers have developed several stereoselective strategies to synthesize this compound and its geometric isomers for research and pest management applications.
The Wittig reaction is a cornerstone in the synthesis of alkenes and has been adapted for the creation of conjugated diene systems like 5,7-dodecadienyl acetate. tandfonline.comresearchgate.net A common strategy involves the reaction of an α,β-unsaturated aldehyde with a saturated, non-stabilized phosphorus ylide. researchgate.net This approach generally favors the formation of the Z-isomer at the newly formed double bond. researchgate.net
For instance, one synthetic route involves reacting an (E)-2-alkenal with a phosphorane, which typically yields a mixture of (E,Z) and (E,E) isomers. tandfonline.com The ratio of these isomers can be influenced by reaction conditions, but often requires subsequent purification to isolate the desired (5Z,7E) isomer. tandfonline.com An alternative Wittig approach reacts a saturated aldehyde with a semi-stabilized allylic ylide; however, this often produces a mixture of geometric isomers and may lead to isomerization of the existing double bond. researchgate.net The choice of reactants is crucial; reacting a reactive saturated ylide with an α,β-unsaturated aldehyde is generally preferred for constructing conjugated dienes with specific stereochemistry. researchgate.net
Stereoselective reduction of alkynes is a powerful method for establishing specific double bond geometries. To obtain the Z-configuration, a common precursor is an enyne, which contains both a double and a triple bond.
One approach involves the stereoselective reduction of a triple bond to a (Z)-double bond. tandfonline.com This can be achieved through methods like hydroboration using reagents such as dicyclohexylborane, followed by protonolysis. tandfonline.com Another widely used method is the partial hydrogenation of the alkyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline). tandfonline.com
Alternatively, activated zinc has been employed for the cis-reduction of enynol precursors to form (Z,E)-dienols with high stereoselectivity (>98%). researchgate.net Zinc dust, activated with copper and silver, can achieve rapid and high-yield reduction in a methanol-water solvent system. researchgate.net Another effective method involves the in-situ generation of alane (using AlCl₃/LAH), which can reduce a triple bond to an (E)-double bond with high stereoselectivity. tandfonline.com
Table 1: Comparison of Stereoselective Reduction Methods
| Method | Precursor Type | Reagent(s) | Resulting Geometry | Selectivity | Reference |
|---|---|---|---|---|---|
| Hydroboration | Alkyne | Dicyclohexylborane | Z | High | tandfonline.com |
| Hydrogenation | Alkyne | Lindlar's Catalyst/H₂ | Z | High | tandfonline.com |
| Zinc Reduction | Enyne | Activated Zinc (Zn/Cu/Ag) | Z | >98% | researchgate.net |
Palladium(0)-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, are highly effective for constructing the carbon skeleton of conjugated dienes. These methods offer a convergent approach where two smaller fragments are joined together. tandfonline.comjlu.edu.cn
A common strategy involves the palladium-catalyzed coupling of a vinyl halide with a terminal alkyne to create an enyne intermediate, which is then stereoselectively reduced to the desired (Z,E)-diene. tandfonline.com For example, (E)-4-bromo-3-buten-1-ol can be coupled with 1-octyne (B150090) using a Pd(PPh₃)₄ catalyst with a copper(I) co-catalyst (CuI) in the presence of a base like piperidine. tandfonline.com This forms the (E)-3-dodecen-5-yn-1-ol intermediate, which can be subsequently reduced to (3E,5Z)-3,5-dodecadienol. tandfonline.com Similarly, palladium-catalyzed coupling of a heptadienal derivative with a Grignard reagent has been used to synthesize (5Z,7E)-5,7-dodecadien-1-ol. jlu.edu.cn Iron-catalyzed cross-coupling reactions have also been explored as a cost-effective alternative to palladium catalysts. researchgate.netiasoc.it
Preparation of Isotopically Labeled Analogues for Biosynthetic Pathway Elucidation
To understand how insects produce complex pheromones like (5Z,7E)-dodecadienyl acetate, researchers use isotopically labeled precursors. By introducing molecules containing heavy isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the insect's system, scientists can trace the metabolic fate of these precursors and identify the enzymes and pathways involved. nih.govd-nb.info
In vivo labeling experiments are a common technique. d-nb.info For example, deuterium-labeled fatty acids (e.g., D₃-hexadecanoic acid, D₃-tetradecanoic acid) are topically applied to the female moth's pheromone gland. nih.govd-nb.info After an incubation period, the pheromone components are extracted and analyzed using gas chromatography-mass spectrometry (GC-MS). The presence and position of the deuterium atoms in the final pheromone molecule reveal the biosynthetic steps, such as desaturation (double bond introduction) and chain-shortening. nih.govd-nb.info
For the related (E,Z)-7,9-dodecadienyl acetate, studies have shown that it is produced from tetradecanoic acid via Δ11 desaturation, followed by chain shortening to (Z)-9-dodecenoic acid, and a subsequent Δ7 desaturation. nih.govd-nb.info Tritiated analogues have also been prepared as highly sensitive probes for studying pheromone catabolism and receptor binding. annualreviews.org
Chromatographic Separation Techniques for Isomeric Purity (e.g., Silica (B1680970) Gel-Silver Nitrate (B79036) Chromatography, HPLC, Gas Chromatography)
Synthetic reactions often produce a mixture of geometric isomers (e.g., ZZ, ZE, EZ, and EE), and achieving high isomeric purity (>99%) is critical for biological assays. tandfonline.comoup.com Various chromatographic techniques are employed to separate these closely related compounds.
Silica Gel-Silver Nitrate Chromatography: This is a widely used and effective method for separating geometric isomers of unsaturated compounds. tandfonline.comtandfonline.com The technique, also known as argentation chromatography, relies on the reversible complexation between the π-electrons of the double bonds and silver ions (Ag⁺) impregnated onto the silica gel stationary phase. tandfonline.comuq.edu.au The strength of this interaction depends on the geometry of the double bonds; (Z)-isomers generally form stronger complexes and are retained on the column longer than (E)-isomers. tandfonline.com This allows for the efficient separation of (5Z,7E) isomers from (5E,7E) or (5Z,7Z) isomers. tandfonline.comuq.edu.auscispace.com
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for isomer separation. tandfonline.comoup.com Reversed-phase HPLC, often using an ODS (octadecylsilane) column, can separate geometric isomers, with (Z)-isomers typically eluting faster than (E)-isomers. researchgate.net The separation can be significantly enhanced by adding silver nitrate (AgNO₃) to the polar mobile phase (e.g., water/methanol or water/acetonitrile). oup.comoup.com This mobile-phase additive approach offers rapid and effective separation of various pheromonal isomers. oup.comoup.com
Gas Chromatography (GC): GC is primarily used for analytical purposes to determine the isomeric ratio and purity of a sample. tandfonline.comgoogle.com Capillary columns with polar stationary phases, such as DB-WAX or FFAP, are typically used. tandfonline.comscispace.com On these columns, the elution order of conjugated diene isomers can vary, but often (E)-isomers elute faster than the corresponding (Z)-isomers. researchgate.net While GC provides excellent resolution for analysis, its use for preparative-scale purification is generally impractical for obtaining the large quantities of highly pure material needed for field studies. oup.com
Table 2: Chromatographic Techniques for Isomer Separation/Analysis
| Technique | Stationary Phase | Principle of Separation | Primary Use | Reference |
|---|---|---|---|---|
| Argentation Chromatography | Silica Gel-Silver Nitrate | Differential π-complexation with Ag⁺ ions | Preparative Purification | tandfonline.comtandfonline.comuq.edu.au |
| HPLC (Reversed-Phase) | ODS (C18) | Hydrophobicity; enhanced by Ag⁺ in mobile phase | Analytical & Preparative | oup.comoup.comresearchgate.net |
Analytical Methodologies in Academic Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of insect pheromones, including (5Z,7E)-dodecadienyl acetate (B1210297). tandfonline.com This method allows for the separation of volatile compounds from a mixture, followed by their individual detection and identification based on their mass-to-charge ratio. In pheromone research, GC-MS can readily determine the carbon chain length and functional group of a component from minute amounts of a female insect's gland extract. tandfonline.com
For instance, in the study of Dendrolimus tabulaeformis, GC-MS analysis of pheromone gland extracts was crucial in identifying (5Z,7E)-5,7-dodecadien-1-yl acetate as a key component. nih.govplos.org
Electron Impact (EI) mass spectrometry is a powerful tool for deducing the chemical structure of conjugated dienic pheromones. tandfonline.com While the molecular ion (M+) is typically observed, its relative intensity can offer initial clues about the geometry; compounds with (E)-double bonds often show a stronger M+ signal. tandfonline.com
The fragmentation patterns are particularly useful for distinguishing between positional isomers. In addition to the characteristic loss of an acetic acid molecule ([M-CH₃COOH]⁺), conjugated dienic compounds exhibit typical series of hydrocarbon fragments (CnH2n-z⁺ to CnH2n-s⁺). tandfonline.com The specific ion peaks and their abundances within these series differ for each positional isomer, allowing for their distinction. tandfonline.com For example, the mass spectra of various dodecadienyl acetate isomers show unique fragmentation that aids in identifying the 5,7-diene structure from other isomers like 6,8- or 8,10-dienes. tandfonline.com
To definitively locate the double bonds, derivatization techniques are often employed. Reaction with dimethyl disulfide (DMDS) or 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) creates adducts across the double bonds. plos.org When analyzed by GC-MS, these adducts fragment at predictable locations, revealing the original positions of the double bonds. plos.org For the conjugated 5,7-diene system, the MTAD adduct of (5Z,7E)-5,7-dodecadien-1-yl acetate yields a molecular ion at m/z 337 and a diagnostic fragment at m/z 222, confirming the 5,7-position of the double bonds. plos.org
Table 1: Key Mass Spectral Data for MTAD Adduct of (5Z,7E)-5,7-dodecadien-1-yl acetate
| Compound | Molecular Ion (M⁺) of Adduct (m/z) | Key Diagnostic Fragment (m/z) | Reference |
|---|---|---|---|
| (5Z,7E)-5,7-dodecadien-1-yl acetate | 337 | 222 | plos.org |
Retention index analysis, most commonly using the Kováts Retention Index (KI) system, is a standardized method for reporting retention times in gas chromatography. It compares the retention time of an analyte to those of a series of n-alkane standards. This method helps in the tentative identification of compounds by matching experimental KI values with those in databases or from authentic standards, even across different instruments and conditions. plos.org
In the analysis of the Dendrolimus tabulaeformis pheromone, the KI value was essential for identifying the active components. On a DB-WAX capillary column, (5Z,7E)-5,7-dodecadien-1-yl acetate was shown to have a specific and reproducible retention index, which matched that of a synthetic standard. plos.org
Table 2: Kováts Retention Index for (5Z,7E)-Dodecadienyl Acetate
| Compound | GC Column | Kováts Retention Index (KI) | Reference |
|---|---|---|---|
| (5Z,7E)-5,7-dodecadien-1-yl acetate | DB-WAX | 2060 | plos.org |
Gas Chromatography-Electroantennographic Detection (GC-EAD)
Gas Chromatography-Electroantennographic Detection (GC-EAD) is a highly sensitive technique that directly links a compound's chemical identity to its biological activity. As compounds elute from the GC column, the effluent is split. One portion goes to a standard detector (like a Flame Ionization Detector, FID), while the other is passed over a live insect antenna. An electroantennogram records the antenna's electrical response, revealing which specific compounds in a complex mixture, such as a gland extract, are detected by the insect. nih.govplos.orgnih.gov
This methodology was pivotal in confirming that (5Z,7E)-5,7-dodecadien-1-yl acetate is a biologically active component of the Dendrolimus tabulaeformis sex pheromone. nih.govplos.org Analyses of female gland extracts consistently showed that the peak corresponding to this compound elicited a strong and reliable electrical response from the antennae of male moths. plos.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pheromones. weebly.com Techniques like ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. unl.edu ¹H NMR gives insight into the chemical environment of protons, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). ¹³C NMR provides information on the number and type of carbon atoms. scispace.com
For conjugated dienes like (5Z,7E)-dodecadienyl acetate, NMR is essential for confirming the precise geometry (Z or E) of the double bonds. The coupling constants (J-values) between vinylic protons in the ¹H NMR spectrum are diagnostic for stereochemistry. ipb.pt For instance, a large coupling constant (typically 12-18 Hz) is characteristic of a trans (E) configuration, while a smaller coupling constant (6-12 Hz) indicates a cis (Z) configuration. unl.edu The chemical shifts of the carbon atoms in the ¹³C NMR spectrum are also sensitive to the stereochemistry of the double bonds. tandfonline.com Syntheses of the four geometric isomers of 3,5-dodecadienyl acetate and their characterization by ¹H and ¹³C NMR have demonstrated the power of this technique in distinguishing between isomers. scispace.com
Table 3: Representative ¹³C NMR Data for a (Z,E)-Dodecadienyl Acetate Isomer Data for (3Z,5E)-3,5-dodecadienyl acetate is shown as a representative example of the data type.
| Carbon Position | Chemical Shift (δ) in ppm |
|---|---|
| C=O | 171.1 |
| C-3 | 123.7 |
| C-4 | 125.1 |
| C-5 | 131.4 |
| C-6 | 136.3 |
| CH₂-O | 63.8 |
Source: Adapted from Unelius et al., 2006. scispace.com
Solid Phase Microextraction (SPME) for Sample Collection and Analysis
Solid Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique widely used in the analysis of volatile and semi-volatile organic compounds, such as insect pheromones. plos.org It employs a fused silica (B1680970) fiber coated with a sorbent material. The fiber can be exposed to the headspace above a sample (e.g., a calling female moth) to adsorb volatile compounds. nih.govplos.org The analytes are then thermally desorbed directly into the injector of a gas chromatograph for analysis. oup.com
SPME offers significant advantages, including simplicity, high sensitivity, and minimal sample manipulation. researchgate.net It is particularly well-suited for collecting pheromones released by living insects, providing a more accurate profile of the emitted blend compared to solvent extraction of glands. researchgate.net This technique was successfully used to collect headspace volatiles from calling female Dendrolimus tabulaeformis moths, leading to the identification of (5Z,7E)-5,7-dodecadien-1-yl acetate as a key component of the emitted pheromone blend. nih.govplos.org
Quality Control and Isomeric Purity Assessment in Research Materials
The biological activity of pheromones is often highly dependent on their isomeric purity. The presence of other geometric isomers can sometimes inhibit or alter the behavioral response of the target insect. nih.gov Therefore, rigorous quality control of synthetic pheromone standards used in research is essential.
Gas chromatography is the primary tool for assessing both chemical and isomeric purity. High-resolution capillary columns, such as polar DB-WAX or less polar DB-5 columns, can often separate the different geometric isomers (ZZ, ZE, EZ, EE) of dodecadienyl acetates. plos.org For challenging separations, chromatography on silica gel impregnated with silver nitrate (B79036) (AgNO₃-SiO₂) can be employed. The silver ions interact differently with the π-electrons of Z and E double bonds, allowing for the effective separation of geometric isomers. tandfonline.comtandfonline.com Research materials are typically required to be of high purity, for example, greater than 98% chemically pure and greater than 95% isomerically pure, to ensure that the observed biological effects are attributable to the intended compound. plos.org
Evolutionary Ecology and Pheromone Diversification
Pheromone Variation and Speciation in Lepidoptera
Variations in the production and perception of (5Z,7E)-dodecadienyl acetate (B1210297) and its related compounds play a pivotal role in the reproductive isolation and speciation of moths, particularly within the Lasiocampidae family. The genus Dendrolimus serves as a compelling example of this phenomenon. Six of the seven species within this genus whose sex pheromones have been identified utilize isomers of (5Z,7E)-dodecadien-1-ol, along with their corresponding acetates, propionates, or aldehydes nih.gov.
For instance, Dendrolimus punctatus, Dendrolimus tabulaeformis, and Dendrolimus spectabilis all use the same pheromone components, including (5Z,7E)-dodecadienyl acetate, but in different ratios nih.govfrontiersin.org. This variation in the blend ratio is crucial for species recognition and acts as a pre-zygotic isolation mechanism. The specificity of the male's response to these precise ratios prevents interbreeding among closely related, sympatric species.
In contrast, Dendrolimus houi utilizes the (5E,7Z) isomers of dodecadien-1-ol and its acetate, a significant shift in the stereochemistry of the pheromone that effectively isolates it from its congeners that use the (5Z,7E) isomers nih.gov. This demonstrates how changes in the isomeric composition of the pheromone can be a critical step in the speciation process.
The following table illustrates the variation in major sex pheromone components among several Dendrolimus species, highlighting the central role of (5Z,7E)-dodecadienyl acetate and its derivatives.
| Species | Major Pheromone Components | Reference |
|---|---|---|
| Dendrolimus punctatus | (5Z,7E)-dodecadien-1-yl acetate, (5Z,7E)-dodecadien-1-ol, (5Z,7E)-dodecadien-1-yl propionate (B1217596) | nih.govresearchgate.net |
| Dendrolimus spectabilis | (5Z,7E)-dodecadien-1-yl acetate, (5Z,7E)-dodecadien-1-ol, (5Z,7E)-dodecadien-1-yl propionate | nih.govresearchgate.net |
| Dendrolimus tabulaeformis | (5Z,7E)-dodecadien-1-yl acetate, (5Z,7E)-dodecadien-1-ol, (5Z,7E)-dodecadien-1-yl propionate | nih.govresearchgate.net |
| Dendrolimus kikuchii | (5Z,7E)-dodecadien-1-yl acetate, (5Z,7E)-dodecadien-1-ol | nih.gov |
| Dendrolimus pini | (5Z,7E)-dodecadienal | nih.gov |
| Dendrolimus superans | (5Z,7E)-dodecadienal | nih.gov |
Co-evolutionary Dynamics between Pheromones, Receptors, and Behavioral Responses
The evolution of pheromone signaling is a classic example of a co-evolutionary arms race between the signal (the pheromone blend) and the receiver (the olfactory receptors in the male antennae). As female pheromone blends diverge, there is strong selective pressure for male receptors to evolve in concert to maintain effective communication for mating.
Research on Dendrolimus punctatus has begun to unravel the molecular basis of this co-evolution. The pheromone receptors (PRs) in Dendrolimus species belong to a novel lineage of PRs for Type I pheromones in Lepidoptera, suggesting a distinct evolutionary origin for sex pheromone communication in this group nih.govfrontiersin.orgnih.gov. This divergence at the receptor level likely mirrors the evolution of the unique pheromone blends centered around (5Z,7E)-dodecadienyl acetate and its derivatives.
Furthermore, studies on pheromone-binding proteins (PBPs) in Dendrolimus show that the evolution of their gene sequences aligns with the structural changes in the sex pheromone components across different species nih.govfrontiersin.orgnih.gov. PBPs are crucial for solubilizing and transporting the hydrophobic pheromone molecules to the receptors, and their evolution is a key part of the co-evolutionary dynamic.
The intricate interplay between the evolution of pheromone production and reception ensures that the communication channel remains specific, reinforcing reproductive isolation and driving diversification.
Comparative Studies of Pheromone Biosynthesis across Related Taxa
The biosynthesis of (5Z,7E)-dodecadienyl acetate and related C12 compounds in the Lasiocampidae family involves a series of enzymatic steps, with desaturases playing a key role in creating the characteristic double bonds. Comparative studies, particularly within the genus Dendrolimus, are beginning to shed light on the evolutionary changes in these biosynthetic pathways.
In Dendrolimus punctatus, the biosynthesis of the (5Z,7E)-dodecadiene moiety is proposed to involve both Δ9 and Δ11 desaturases. These enzymes introduce double bonds into fatty acid precursors, which are then subject to chain-shortening to produce the final C12 backbone of the pheromone components. The diversity of pheromone components within the Lasiocampidae, all based on C12 chains with double bonds at the 5 and 7 positions, suggests a shared evolutionary history of these biosynthetic pathways researchgate.net.
The phylogenetic analysis of desaturase genes in insects reveals a dynamic history of gene duplication and loss, which can lead to the evolution of new enzyme functions and, consequently, novel pheromone components nih.govnih.gov. The specific desaturases responsible for the production of the 5,7-diene system in Lasiocampidae likely arose from such evolutionary events, allowing for the diversification of pheromone signals seen in this family.
The following table outlines the key enzymes and proposed precursors in the biosynthesis of the dodecadienyl backbone of the pheromone in Dendrolimus punctatus.
| Enzyme Family | Proposed Function | Precursor Substrate (Example) | Product |
|---|---|---|---|
| Δ11-Desaturase | Introduces a double bond at the 11th carbon position | Palmitic acid (16:Acid) | (Z)-11-Hexadecenoic acid |
| Δ9-Desaturase | Introduces a double bond at the 9th carbon position | Stearic acid (18:Acid) | (Z)-9-Octadecenoic acid |
| Chain-shortening enzymes (β-oxidation) | Removes two-carbon units from the fatty acid chain | Unsaturated C16 or C14 acids | Unsaturated C12 acid |
| Reductase | Reduces the carboxylic acid to an alcohol | (5Z,7E)-dodecadienoic acid | (5Z,7E)-dodecadien-1-ol |
| Acetyltransferase | Adds an acetyl group to the alcohol | (5Z,7E)-dodecadien-1-ol | (5Z,7E)-dodecadienyl acetate |
Future Research Trajectories
Elucidation of Remaining Unknown Biosynthetic Enzymes and Regulatory Mechanisms
The biosynthetic pathway of 5Z,7E-Dodecadienyl acetate (B1210297) has been partially elucidated in Lobesia botrana. It is understood to be produced via the ∆11 desaturation of tetradecanoic acid, which is then chain-shortened to (Z)-9-dodecenoic acid. nih.gov A subsequent desaturation step introduces the second double bond, followed by reduction and acetylation to yield the final pheromone component. nih.gov However, a critical enzyme in this pathway remains unidentified.
Future research must prioritize the identification and characterization of the elusive ∆7 desaturase responsible for introducing the E7 double bond into (Z)-9-dodecenoic acid. nih.gov Despite the analysis of numerous candidate desaturases from the pheromone gland transcriptome of L. botrana, the specific enzyme has not been found. nih.gov Advanced techniques such as functional assays in heterologous expression systems will be instrumental in this endeavor.
Furthermore, a comprehensive understanding of the regulatory mechanisms governing the entire biosynthetic pathway is needed. This includes investigating the hormonal and environmental cues that trigger gene expression of the biosynthetic enzymes. Transcriptomic and proteomic analyses of the pheromone gland at different developmental stages and under various conditions will be crucial to unravel these complex regulatory networks.
Table 1: Known and Unknown Enzymes in the Biosynthesis of (5Z,7E)-Dodecadienyl Acetate in Lobesia botrana
| Biosynthetic Step | Precursor/Substrate | Enzyme/Enzyme Class | Status |
| ∆11 Desaturation | Tetradecanoic acid | Lbo_PPTQ (∆11 desaturase) | Identified |
| Chain Shortening | (Z)-11-tetradecenoic acid | Lbo_31670 & Lbo_49602 (Acyl-CoA oxidases) | Identified |
| ∆7 Desaturation | (Z)-9-dodecenoic acid | ∆7 desaturase | Unknown |
| Reduction | (5Z,7E)-dodecadienoyl-CoA | Fatty Acyl Reductase (FAR) | Candidate genes identified |
| Acetylation | (5Z,7E)-dodecadienol | Acetyltransferase (ATF) | Candidate genes identified |
Comprehensive Analysis of Pheromone-Receptor Interactions at the Molecular Level
The initial step in pheromone perception involves the binding of the pheromone molecule to an odorant receptor (OR) located on the dendrites of olfactory receptor neurons (ORNs). While the ORs for many moth pheromones have been identified, a detailed molecular understanding of the interaction between 5Z,7E-Dodecadienyl acetate and its specific receptor is largely unexplored.
Future research should focus on identifying the specific OR that binds this compound in key pest species. Once identified, molecular docking and simulation studies can be employed to predict the binding site and key amino acid residues involved in the interaction. These computational predictions can then be validated through site-directed mutagenesis and functional expression of the receptor in systems like Xenopus oocytes or human embryonic kidney (HEK) cells. A thorough understanding of this interaction is fundamental for the rational design of novel agonists or antagonists that could be used in pest control. Recent advancements in cryo-electron microscopy that have resolved the structures of some insect ORs will pave the way for more accurate structure-based virtual screening to discover new ligands. ijbs.com
Advanced Neurophysiological Mapping of Olfactory Circuits in Response to Pheromone Blends
The behavioral response of an insect to a pheromone is not simply a reaction to a single compound but is often dependent on a precise blend of components. In L. botrana, for instance, (E,Z)-7,9-dodecadienol and (Z)-9-dodecenyl acetate are minor components of the sex pheromone blend that includes this compound. nih.gov How the olfactory system processes the information from this blend to elicit a specific behavior is a key area for future research.
Advanced neurophysiological techniques, such as in vivo calcium imaging and multi-electrode recordings from the antennal lobe and higher brain centers, are needed to map the neural circuits that process the signals from ORNs tuned to this compound and its co-attractants. This will allow researchers to understand how the information from different pheromone components is integrated and processed to generate a coherent behavioral output. Investigating how the neural response changes with varying blend ratios will provide insights into the specificity of the mating communication channel. Studies on other moth species have shown that specific olfactory sensory neurons are tuned to different pheromone components, and this information is processed in distinct glomeruli in the antennal lobe. frontiersin.org Similar detailed mapping is required for species that utilize this compound.
Integration of Multi-Omics Approaches in Pheromone Research (e.g., Genomics, Proteomics, Metabolomics)
A holistic understanding of the role of this compound requires the integration of multiple "omics" disciplines. While transcriptomics has been instrumental in identifying candidate genes involved in biosynthesis, a more integrated approach is necessary.
Genomics: Sequencing the genomes of species that produce and respond to this compound will provide a complete catalog of genes involved in the pheromone communication system, from biosynthesis to reception and degradation.
Proteomics: Analyzing the protein expression profiles of the pheromone gland and antennae will help to identify the enzymes and receptors that are actively involved in pheromone production and detection at specific times.
Metabolomics: Studying the metabolic changes in an insect upon exposure to this compound can reveal downstream physiological effects and provide a more complete picture of the insect's response. nih.gov
By integrating these multi-omics datasets, researchers can construct comprehensive models of the entire pheromone communication pathway, leading to the identification of novel targets for pest management.
Ecological Modeling of Pheromone-Mediated Interactions beyond Direct Mating Disruption
The use of synthetic pheromones for mating disruption is a well-established pest control strategy. nih.gov However, the ecological impacts of widespread pheromone application are not fully understood. Future research should focus on developing sophisticated ecological models to predict the long-term population dynamics of target pests and non-target organisms in response to the use of this compound.
These models should incorporate factors such as the spatial and temporal distribution of the pheromone, the behavioral responses of the target insect, and potential effects on natural enemies that may use the pheromone as a kairomone to locate their prey. For instance, models predicting the potential distribution of Dendrolimus punctatus under climate change have been developed, and similar approaches could be applied to species that use this compound to forecast changes in their distribution and the efficacy of pheromone-based control under future climate scenarios. frontiersin.orgnih.govnih.gov
Development of Novel Research Tools and Methodologies for Pheromone Studies
Advancements in our understanding of this compound are intrinsically linked to the development of new research tools and methodologies.
Future research should focus on:
Biosensors: Developing highly sensitive and selective biosensors for the real-time detection of this compound in the field. This would allow for more precise monitoring of pest populations and the timing of control measures.
Microfluidic Systems: Utilizing microfluidic devices to mimic the release and detection of pheromones in a controlled environment. plos.org This can provide a platform for studying the dynamics of pheromone plumes and the behavioral responses of insects at a microscale.
Gene Editing Technologies: Employing CRISPR/Cas9 and other gene-editing tools to functionally characterize the genes involved in the biosynthesis and reception of this compound in vivo. This will provide definitive evidence for the role of specific genes in the pheromone communication system.
By pursuing these future research trajectories, the scientific community can gain a more profound understanding of the chemical ecology of this compound, leading to the development of more effective and sustainable pest management strategies.
Q & A
Q. Why might synthesized this compound exhibit reduced bioactivity despite high purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
